1-(2,4-Dichloro-benzyl)-cyclopropylamine
Description
1-(2,4-Dichloro-benzyl)-cyclopropylamine is a cyclopropylamine derivative featuring a 2,4-dichlorobenzyl substituent. Its hydrochloride salt (C₉H₁₀Cl₃N, molecular weight 238.536 g/mol) is registered under CAS 1215415-04-5 and is utilized in pharmaceutical and agrochemical research . Cyclopropylamine derivatives are valued for their conformational rigidity, which enhances receptor binding specificity and metabolic stability. This compound has been explored as an intermediate in drug synthesis, particularly for targeting neurological disorders and infectious diseases .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
UKIIJUQPOJTQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Benzyl Cyclopropylamines
The 2,4-dichloro substitution distinguishes this compound from mono-chloro analogs. Key comparisons include:
*Estimated based on structural analogs.
Key Findings :
- Mono-chloro analogs (e.g., 4-chloro derivative) exhibit lower LogP, suggesting reduced bioavailability in lipid-rich environments .
Functionalized Cyclopropylamines
Modifications to the cyclopropylamine core or substituents alter biological activity:
Key Findings :
- The 2,4-dichloro-benzyl derivative lacks the 5-HT receptor selectivity seen in dimethoxy-iodo analogs (e.g., trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine), which exhibit 5–6× higher 5-HT2A affinity than DOI (2,5-dimethoxy-4-iodoamphetamine) but suffer from cross-reactivity with 5-HT1A/B/D receptors .
- Ethynylaryl-substituted analogs demonstrate broader therapeutic applications (e.g., antiviral activity) due to enhanced π-π stacking interactions with biological targets .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Profiles
Cyclopropylamine derivatives exhibit varied effects on enzymatic activity:
Key Findings :
- Unlike clorgyline or pargyline, cyclopropylamine derivatives show weak inhibition (<25%) against laccases and monoamine oxidases, suggesting a distinct mechanism of action .
Metabolic Pathway Interactions
This compound is implicated in xenobiotics biodegradation metabolism, similar to other cyclopropylamine derivatives. Co-mentioned compounds in metabolic pathways include:
- 1-Aminocyclopropane-1-carboxylic acid: Involved in ethylene biosynthesis .
- Cyclopropanecarboxylic acid : Linked to fatty acid metabolism .
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